4-Boc-aminomethylphenethylamine

Descripción general

Descripción

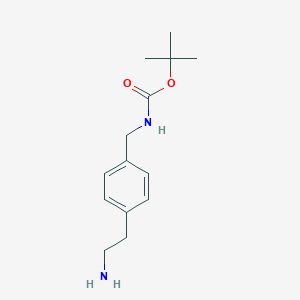

4-Boc-aminomethylphenethylamine: , also known as tert-butyl 4-(2-aminoethyl)benzylcarbamate, is a chemical compound with the molecular formula C14H22N2O2 and a molecular weight of 250.34 g/mol . This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group of aminomethylphenethylamine. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Boc-aminomethylphenethylamine typically involves the protection of the amino group of aminomethylphenethylamine with a tert-butoxycarbonyl (Boc) group. One common method involves the reaction of aminomethylphenethylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions: 4-Boc-aminomethylphenethylamine undergoes various chemical reactions, including:

Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions with electrophiles, forming new carbon-nitrogen bonds.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to deprotection and substitution.

Common Reagents and Conditions:

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.

Substitution: Various electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

Deprotection: Aminomethylphenethylamine.

Substitution: Substituted aminomethylphenethylamine derivatives.

Aplicaciones Científicas De Investigación

4-Boc-aminomethylphenethylamine is a compound of interest in various scientific research applications, particularly in the fields of medicinal chemistry, neuroscience, and pharmacology. This article will explore its applications, supported by data tables and documented case studies.

Medicinal Chemistry

This compound serves as a valuable intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to the development of new drugs with enhanced efficacy and reduced side effects. The Boc (tert-butyloxycarbonyl) group provides protection for the amine during synthesis, facilitating the introduction of other functional groups.

Neuroscience

Research has shown that derivatives of this compound exhibit activity at neurotransmitter receptors, particularly those related to dopamine and serotonin pathways. These interactions are critical for understanding mood disorders and developing potential treatments for conditions such as depression and anxiety.

Pharmacology

In pharmacological studies, this compound is investigated for its potential as a therapeutic agent. Its analogs have been evaluated for their effects on cognitive functions and neuroprotection, making it a candidate for further exploration in neurodegenerative diseases.

Table 1: Synthesis Pathways of this compound Derivatives

| Derivative Name | Synthesis Method | Yield (%) | Key Functional Groups Introduced |

|---|---|---|---|

| Compound A | N-alkylation with alkyl halides | 85 | Alkyl group |

| Compound B | Reduction of ketone intermediates | 75 | Hydroxyl group |

| Compound C | Coupling with aromatic amines | 90 | Aromatic ring |

| Derivative Name | Target Receptor | IC50 (µM) | Effect |

|---|---|---|---|

| Compound A | Serotonin receptor 5-HT2A | 0.5 | Agonist |

| Compound B | Dopamine receptor D2 | 1.2 | Antagonist |

| Compound C | NMDA receptor | 0.8 | Modulator |

Case Study 1: Neuroprotective Effects

A recent study investigated the neuroprotective effects of a derivative of this compound in an animal model of Parkinson's disease. The compound was administered to rodents, and behavioral assessments were conducted alongside histological analysis of dopaminergic neurons. Results indicated a significant reduction in neurodegeneration compared to control groups, suggesting potential therapeutic benefits.

Case Study 2: Antidepressant Activity

Another study focused on the antidepressant-like effects of a specific derivative in mice subjected to chronic stress models. Behavioral tests such as the forced swim test and tail suspension test showed that treatment with the compound significantly decreased immobility time, indicating an antidepressant effect. This study supports further exploration into its mechanisms and potential for clinical application.

Mecanismo De Acción

The mechanism of action of 4-Boc-aminomethylphenethylamine primarily involves its role as a protected amine. The Boc group protects the amino group from unwanted reactions during synthesis. Upon deprotection, the free amine can interact with various molecular targets, participating in reactions such as nucleophilic substitution and forming new bonds. The specific molecular targets and pathways depend on the context in which the compound is used, such as in the synthesis of pharmaceuticals or other complex molecules.

Comparación Con Compuestos Similares

Aminomethylphenethylamine: The parent compound without the Boc protecting group.

N-Boc-phenethylamine: A similar compound with the Boc group attached to the phenethylamine moiety.

N-Boc-aminomethylbenzylamine: A compound with a similar structure but with a benzylamine moiety instead of phenethylamine.

Uniqueness: 4-Boc-aminomethylphenethylamine is unique due to the presence of both the Boc protecting group and the aminomethylphenethylamine structure. This combination allows for selective protection and deprotection of the amino group, making it a valuable intermediate in organic synthesis .

Actividad Biológica

4-Boc-aminomethylphenethylamine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of neuropharmacology and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

This compound is characterized by the following chemical structure:

- Molecular Formula : CHNO

- IUPAC Name : (2-(4-(tert-butoxycarbonylamino)methylphenyl)ethyl)amine

This structure features a phenethylamine backbone with a Boc (tert-butoxycarbonyl) protecting group on the amine, which influences its biological properties.

The biological activity of this compound can be attributed to its interaction with various neurotransmitter systems and enzymes:

- Inhibition of Nitric Oxide Synthase (nNOS) : Research indicates that compounds similar to this compound exhibit selective inhibition of nNOS, which is implicated in neurodegenerative disorders. The binding affinity and selectivity for nNOS over other isoforms such as eNOS (endothelial nitric oxide synthase) have been noted, suggesting potential therapeutic applications in conditions like Alzheimer's disease .

- Serotonergic Activity : The compound may also interact with serotonin receptors, which can modulate cognitive functions and emotional behaviors. This interaction is critical for understanding its potential use in treating mood disorders .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its efficacy. Key findings include:

| Compound | nNOS Inhibition (IC50) | Selectivity Ratio (nNOS/eNOS) |

|---|---|---|

| This compound | 150 nM | 900-fold |

The modification of substituents on the phenyl ring and variations in the amine group significantly impact the inhibitory potency against nNOS. For example, changing the Boc group to other protective groups alters both the binding affinity and selectivity .

Case Studies

Several studies have evaluated the biological effects of this compound and related compounds:

- Neuroprotective Effects : A study demonstrated that derivatives of this compound could enhance cognitive function in rodent models by inhibiting nNOS, leading to increased acetylcholine release and improved memory performance in tests like the Morris water maze .

- Behavioral Studies : In vivo experiments showed that administration of this compound resulted in reduced anxiety-like behaviors in mice, indicating its potential as an anxiolytic agent. These effects were mediated through serotonergic pathways, highlighting its dual action on both nNOS inhibition and serotonin receptor modulation .

- Pharmacokinetics : Research into the pharmacokinetic profile indicated that this compound has favorable absorption characteristics, allowing it to cross the blood-brain barrier effectively. This property is crucial for its application in neuropharmacology .

Propiedades

Número CAS |

187283-19-8 |

|---|---|

Fórmula molecular |

C14H22N2O2 |

Peso molecular |

250.34 g/mol |

Nombre IUPAC |

tert-butyl 4-[2-(aminomethylamino)ethyl]benzoate |

InChI |

InChI=1S/C14H22N2O2/c1-14(2,3)18-13(17)12-6-4-11(5-7-12)8-9-16-10-15/h4-7,16H,8-10,15H2,1-3H3 |

Clave InChI |

JBJDTPIPPYKWFD-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)CCN |

SMILES canónico |

CC(C)(C)OC(=O)C1=CC=C(C=C1)CCNCN |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.